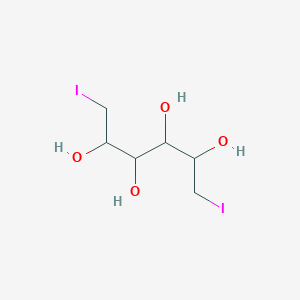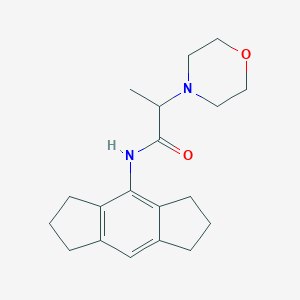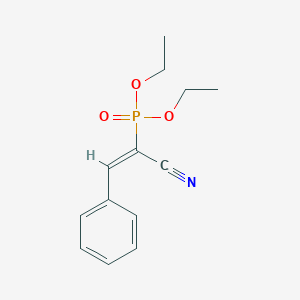
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester, commonly known as CPE, is a compound that has gained significant attention in scientific research due to its unique properties. CPE is a colorless liquid that is soluble in most organic solvents and is widely used as a reagent in organic synthesis.
Mecanismo De Acción
CPE acts as a Michael acceptor, which means that it can undergo nucleophilic addition reactions with various nucleophiles. This property makes CPE useful in organic synthesis as it can be used to introduce a cyano group into a molecule. CPE can also react with thiols to form thioethers, which makes it useful in the development of new materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CPE. However, studies have shown that CPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. CPE has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPE in lab experiments is its unique reactivity, which makes it useful in the synthesis of various organic compounds. However, CPE is highly toxic and requires careful handling. It is also expensive, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the use of CPE in scientific research. One potential application is in the development of new materials, such as polymers and nanomaterials. CPE could also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to explore the potential use of CPE as a chemotherapeutic agent and to investigate its biochemical and physiological effects in more detail.
Conclusion:
In conclusion, CPE is a compound that has gained significant attention in scientific research due to its unique properties. The synthesis of CPE involves several steps, including the reaction of ethyl cyanoacetate with phenylacetylene and the esterification of the resulting phosphonic acid with ethanol. CPE has been used in various scientific research applications, including as a fluorescent probe, a ligand for the preparation of metal complexes, and a reagent for the synthesis of various organic compounds. CPE has potential as a chemotherapeutic agent and has antibacterial and antifungal properties. While there are advantages to using CPE in lab experiments, such as its unique reactivity, careful handling is required due to its toxicity. Future research should explore the potential use of CPE in the development of new materials and investigate its biochemical and physiological effects in more detail.
Métodos De Síntesis
The synthesis of CPE involves the reaction of ethyl cyanoacetate with phenylacetylene in the presence of a base, followed by the reaction of the resulting product with phosphorus trichloride and triethylamine. The final product is obtained by esterification of the resulting phosphonic acid with ethanol.
Aplicaciones Científicas De Investigación
CPE has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of various organic compounds. CPE has also been used in the development of new materials, such as polymers and nanomaterials.
Propiedades
Número CAS |
18896-73-6 |
|---|---|
Fórmula molecular |
C13H16NO3P |
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
(E)-2-diethoxyphosphoryl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)13(11-14)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b13-10+ |
Clave InChI |
SEZSXMSQCRWUAS-JLHYYAGUSA-N |
SMILES isomérico |
CCOP(=O)(/C(=C/C1=CC=CC=C1)/C#N)OCC |
SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
SMILES canónico |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
Sinónimos |
(α-Cyanostyryl)phosphonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



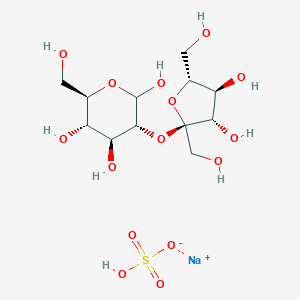

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
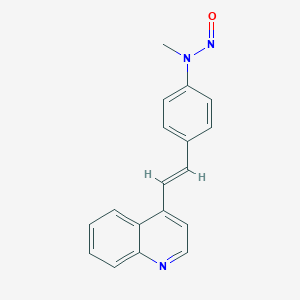
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
